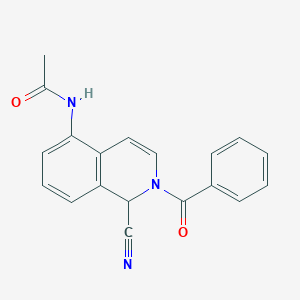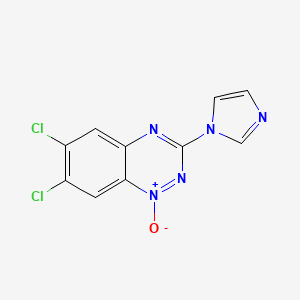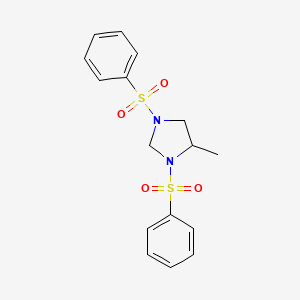
1,3-Bis(benzenesulfonyl)-4-methylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving the formation of a precursor compound.
Step 2: Intermediate reactions to modify the precursor and introduce necessary functional groups.
Step 3: Final reaction to obtain the target compound, often involving purification steps such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions: Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield simpler, hydrogenated compounds.
科学研究应用
Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” can be compared with other similar compounds based on its structure, properties, and applications. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of “this compound” lies in its specific combination of properties that make it suitable for particular applications.
相似化合物的比较
- Compound A: Similar functional groups but different molecular framework.
- Compound B: Analogous molecular framework with different functional groups.
- Compound C: Structurally related but with distinct chemical properties.
This detailed article provides a comprehensive overview of compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1,3-bis(benzenesulfonyl)-4-methylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-14-12-17(23(19,20)15-8-4-2-5-9-15)13-18(14)24(21,22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJZYMIMFABQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
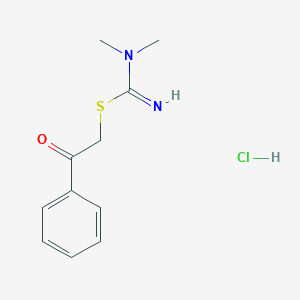
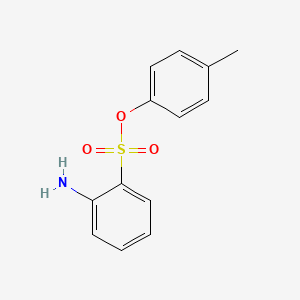
![butyl N-[[butoxycarbonyl(methyl)amino]methyl]-N-methylcarbamate](/img/structure/B8044176.png)
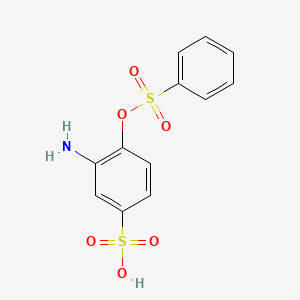
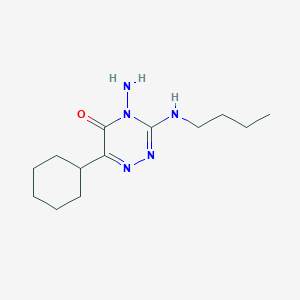
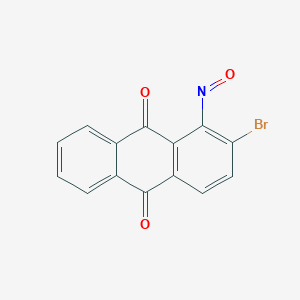
![methyl N-[2,4-dichloro-5-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B8044200.png)
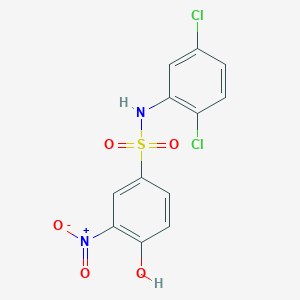
![phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate](/img/structure/B8044227.png)
![1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)
![1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044243.png)
![1-[2-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044247.png)
